1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C10H13N3S This compound is characterized by the presence of a pyrazole ring, an ethyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using thiophen-2-ylmethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophen-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine: Similar in structure but contains a piperidine ring instead of a pyrazole ring.
1-ethyl-N-(thiophen-2-ylmethyl)-1H-imidazol-4-amine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-ethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H13N3S/c1-2-13-8-9(6-12-13)11-7-10-4-3-5-14-10/h3-6,8,11H,2,7H2,1H3 |
InChI Key |
FBWYMRZNFBSMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=CS2 |
Origin of Product |
United States |
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